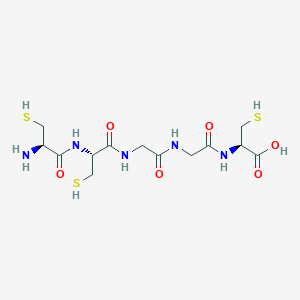![molecular formula C13H10Cl2F3N B12607582 2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride CAS No. 648439-12-7](/img/structure/B12607582.png)
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a chloromethyl group and a trifluoromethyl-substituted phenyl ring attached to a pyridine core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the chloromethylation of 6-[4-(trifluoromethyl)phenyl]pyridine under controlled conditions. This step is followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient chloromethylation and subsequent salt formation.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl-substituted phenyl ring can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl-substituted phenyl ring but differs in its functional groups and reactivity.
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
Uniqueness
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties
特性
CAS番号 |
648439-12-7 |
|---|---|
分子式 |
C13H10Cl2F3N |
分子量 |
308.12 g/mol |
IUPAC名 |
2-(chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C13H9ClF3N.ClH/c14-8-11-2-1-3-12(18-11)9-4-6-10(7-5-9)13(15,16)17;/h1-7H,8H2;1H |
InChIキー |
GURXZAIQEOQGTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



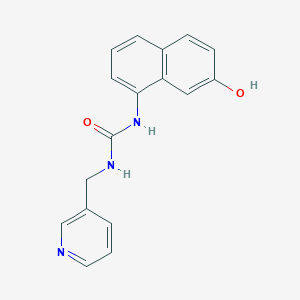
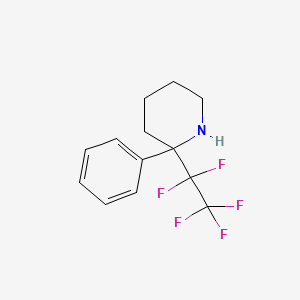
![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B12607529.png)
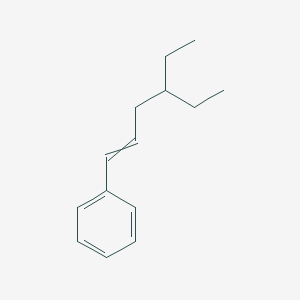
![N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12607536.png)
![Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester](/img/structure/B12607537.png)
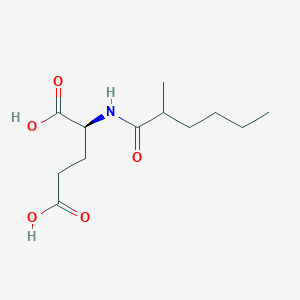
![3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B12607545.png)
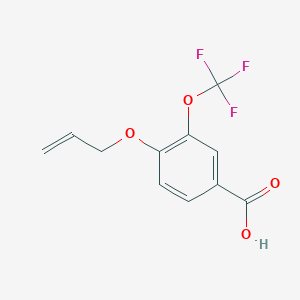

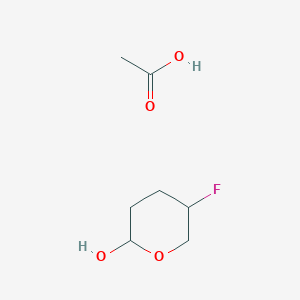
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
